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Compound of Interest

Compound Name: Triheptanoin

Cat. No.: B1683035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of

triheptanoin against placebo and other alternatives, supported by experimental data from key

clinical trials. Triheptanoin, a synthetic, odd-chain triglyceride, has been investigated as a

therapeutic agent for certain rare metabolic disorders, primarily long-chain fatty acid oxidation

disorders (LC-FAOD) and Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). Its

unique anaplerotic mechanism of action offers a novel approach to energy substrate provision

in these conditions.

Mechanism of Action: Anaplerotic Energy Substrate
Triheptanoin is a medium-chain triglyceride composed of three seven-carbon fatty acids

(heptanoate) attached to a glycerol backbone. Following oral administration, it is hydrolyzed

into heptanoate and glycerol. Heptanoate is readily absorbed and transported to the

mitochondria where it undergoes β-oxidation. Unlike even-chain fatty acids which only produce

acetyl-CoA, the metabolism of heptanoate generates both acetyl-CoA and propionyl-CoA.

Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the Krebs cycle. This

process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates, thereby

enhancing energy production.
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Efficacy in Long-Chain Fatty Acid Oxidation
Disorders (LC-FAOD)
In LC-FAOD, the body's ability to convert long-chain fatty acids into energy is impaired.

Triheptanoin provides an alternative energy source that bypasses the defective metabolic

pathway.

Clinical Trial Data
The efficacy of triheptanoin in LC-FAOD has been evaluated in several key studies, including

the open-label CL201 study and its long-term extension, CL202, as well as a randomized

controlled trial comparing triheptanoin to trioctanoin.

Outcome Measure
Pre-Triheptanoin
Period (Baseline)

Triheptanoin
Treatment Period

Percentage
Reduction

CL201 Rollover

Cohort (n=24)

Mean Annualized

MCE Rate
1.76 events/year 1.00 events/year 43%

Triheptanoin-Naïve

Cohort (n=33)

Median Annualized

MCE Rate
2.00 events/year 0.28 events/year 86%

Outcome Measure
Triheptanoin (C7)
Group (n=16)

Trioctanoin (C8)
Group (n=16)

p-value

Change in Left

Ventricular Ejection

Fraction

+7.4% No significant change 0.046

Change in Left

Ventricular Wall Mass
-20% No significant change 0.041
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Experimental Protocols
Study Design: CL201 was a 78-week, open-label, single-arm study. CL202 is an ongoing,

open-label, long-term extension study for patients who completed CL201 or were

triheptanoin-naïve.

Patient Population: Patients with a confirmed diagnosis of severe LC-FAOD (CPT-II, VLCAD,

TFP, or LCHAD deficiency) and a history of major clinical events despite standard of care.

Intervention: Triheptanoin was administered orally, with the dose titrated to a target of 25-

35% of the patient's total daily caloric intake.

Outcome Measures: The primary endpoint was the annualized rate of Major Clinical Events

(MCEs), defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring

hospitalization or emergency medical intervention.

Study Design: A 4-month, double-blind, randomized controlled trial.

Patient Population: 32 patients with confirmed LC-FAOD.

Intervention: Patients were randomized to receive a diet where 20% of their total daily

energy was derived from either triheptanoin (C7) or trioctanoin (C8).

Outcome Measures: Primary outcomes included changes in total energy expenditure,

cardiac function as assessed by echocardiogram, exercise tolerance, and phosphocreatine

recovery after exercise.
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Efficacy in Glucose Transporter Type 1 Deficiency
Syndrome (GLUT1-DS)
GLUT1-DS is a neurological disorder caused by impaired glucose transport into the brain. The

ketogenic diet is the standard of care, but triheptanoin has been investigated as an alternative

energy source for the brain.

Clinical Trial Data
Outcome Measure Baseline

Treatment Phase (2
months)

Withdrawal Phase
(2 months)

Mean Number of

Paroxysmal

Manifestations

30.8 2.8 24.2

Outcome Measure Triheptanoin Arm Placebo Arm p-value

Median Reduction in

Overall Seizure

Frequency

12.6% No significant change 0.58

Median Reduction in

Absence Seizure

Frequency (in patients

with only absence

seizures)

62.2%

Not evaluable (only 1

patient in placebo

group)

-

Experimental Protocols
Study Design: An open-label pilot study with three 2-month phases: baseline, treatment, and

withdrawal.

Patient Population: Eight patients with GLUT1-DS experiencing non-epileptic paroxysmal

manifestations who were not on a ketogenic diet.

Intervention: During the treatment phase, patients received triheptanoin at a dose of 1

g/kg/day.
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Outcome Measures: The primary outcome was the number of motor and non-motor

paroxysmal events recorded in a patient diary. Brain energy metabolism was also assessed

using ³¹P-NMR spectroscopy.

Study Design: A randomized, double-blind, placebo-controlled trial with an 8-week placebo-

controlled period followed by a 52-week open-label extension.

Patient Population: 36 patients with GLUT1-DS and drug-resistant seizures who were not on

a ketogenic diet.

Intervention: Patients were randomized (3:1) to receive either triheptanoin or a safflower oil

placebo, with the dose titrated to 35% of total daily calories.

Outcome Measures: The primary endpoint was the change in seizure frequency from

baseline.

Long-Term Safety Profile
Across multiple long-term studies in both LC-FAOD and GLUT1-DS, triheptanoin has been

generally well-tolerated.

Table 5: Common Adverse Events Associated with
Triheptanoin

Adverse Event Frequency Severity

Diarrhea Common Mild to Moderate

Abdominal Pain Common Mild to Moderate

Vomiting Common Mild to Moderate

Most gastrointestinal adverse events were manageable with dose adjustments. No new safety

concerns have been identified in long-term extension studies. In the CL202 study, treatment-

related treatment-emergent adverse events occurred in 68.1% of patients and were mostly of

mild to moderate severity. Five patients experienced seven serious treatment-related adverse

events, all of which resolved.
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Conclusion
Long-term data from clinical trials demonstrate that triheptanoin is an effective and generally

well-tolerated treatment for patients with LC-FAOD, leading to a significant reduction in major

clinical events. In a randomized controlled trial, triheptanoin showed improvements in cardiac

function compared to trioctanoin. For patients with GLUT1-DS, triheptanoin has shown a

dramatic and sustained reduction in paroxysmal motor disorders in an open-label setting.

However, in a placebo-controlled trial in a population with drug-resistant epilepsy, it did not

significantly reduce overall seizure frequency, although a meaningful reduction in absence

seizures was observed in a small subgroup. The safety profile of triheptanoin is acceptable,

with the most common adverse events being mild to moderate gastrointestinal issues. Further

research, including larger, placebo-controlled trials where feasible, will continue to refine the

understanding of the long-term safety and efficacy of triheptanoin in these and other potential

indications.

To cite this document: BenchChem. [Triheptanoin: A Comprehensive Comparison of its Long-
Term Safety and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683035#long-term-safety-and-efficacy-of-
triheptanoin-compared-to-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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